Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- typically involves the reaction of benzenamine with a suitable precursor of the 3,7-dimethyl-2,6-octadienylidene group. One common method is the condensation reaction between benzenamine and citral (3,7-dimethyl-2,6-octadienal) under acidic or basic conditions. The reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and advanced separation techniques can be employed to enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzenamine group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3), bromine (Br2), and sulfuric acid (H2SO4) are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzenamine, halogenated benzenamine, and sulfonated benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules. Its effects are mediated through the formation of covalent or non-covalent bonds with the target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N,N-dimethyl-
- Benzenamine, 2,3-dimethyl-
- Benzenamine, N,N,3-trimethyl-
Uniqueness
Benzenamine, N-(3,7-dimethyl-2,6-octadienylidene)- is unique due to the presence of the 3,7-dimethyl-2,6-octadienylidene group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenamine derivatives and contributes to its specific reactivity and applications.
Properties
CAS No. |
72429-03-9 |
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Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(2E)-3,7-dimethyl-N-phenylocta-2,6-dien-1-imine |
InChI |
InChI=1S/C16H21N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-13H,7,9H2,1-3H3/b15-12+,17-13? |
InChI Key |
IBACNGYLSFSPQM-PZMOWSOHSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/C=NC1=CC=CC=C1)/C)C |
Canonical SMILES |
CC(=CCCC(=CC=NC1=CC=CC=C1)C)C |
Origin of Product |
United States |
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